molecular formula C11H14O B8472900 3-(3-Methylphenyl)butanal

3-(3-Methylphenyl)butanal

Cat. No. B8472900
M. Wt: 162.23 g/mol
InChI Key: DBOHOOKUJUYJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)butanal is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenyl)butanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)butanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Methylphenyl)butanal

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3-methylphenyl)butanal

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)10(2)6-7-12/h3-5,7-8,10H,6H2,1-2H3

InChI Key

DBOHOOKUJUYJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser were introduced DMF (300 mL), 3-bromo toluene (66.3 g, 0.39 mol), of crotyl alcohol (99 mL, 1.16 mol, 3 eq), sodium carbonate (102.5 g, 0.97 mol, 2.5 eq), tetrabutyl-ammonium bromide (107.6 g, 0.39 mol, 1 eq), palladium acetate (7.8 g, 11.6 mmol, 3 mol %) and tri-o-tolyl phosphine (11.8 g, 38.7 mmol, 0.1 eq). After stirring for 1 h at 100-105° C., the reaction mixture was cooled to ambient temperature. The reaction mixture was filtered over celite. The organic phase thus obtained was diluted with MTBE (800 mL) and washed three times with water (500 mL portions), dried over magnesium sulphate and concentrated. The resulting crude product was fractionally distilled with a Vigreux column (1 mBar, 70-81° C.) to give a colourless oil (39.6 g, gc purity 90%). The oil was chromatographed on a silica gel column with 7% EtOAc in hexane as elution agent giving 3-(3-methylphenyl)butanal (12.5 g, gc purity>99%; yield 36%).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
102.5 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
107.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
7.8 g
Type
catalyst
Reaction Step Six
Quantity
66.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

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